molecular formula C28H23F6OPS B1589809 9H-Thioxanthenium, 10-[1,1'-biphenyl]-4-yl-2-(1-methylethyl)-9-oxo-, hexafluorophosphate(1-) (1:1) CAS No. 591773-92-1

9H-Thioxanthenium, 10-[1,1'-biphenyl]-4-yl-2-(1-methylethyl)-9-oxo-, hexafluorophosphate(1-) (1:1)

Cat. No. B1589809
M. Wt: 552.5 g/mol
InChI Key: UHKYZKDZFIFLBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description



  • 9H-Thioxanthenium is a chemical compound with the formula C28H23F6OPS. It is also known as 10-[1,1’-biphenyl]-4-yl-2-(1-methylethyl)-9-oxo-, hexafluorophosphate(1-) (1:1).

  • This compound is not intended for human or veterinary use; it is for research purposes only.

  • Catalog No.: S1900831; CAS No.: 591773-92-1; Molecular Weight: 552.5 g/mol.





  • Synthesis Analysis



    • Unfortunately, I couldn’t find specific details on the synthesis of this compound in the available sources.





  • Molecular Structure Analysis



    • The molecular formula is C28H23F6OPS.

    • The compound contains a thioxanthene core with a biphenyl substituent and a hexafluorophosphate anion.





  • Chemical Reactions Analysis



    • Information on specific chemical reactions involving this compound is limited in the available sources.





  • Physical And Chemical Properties Analysis



    • Molecular weight: 552.5 g/mol.

    • Availability: In stock for research use only.




  • Scientific Research Applications

    Photodetritylation in Oligonucleotide Synthesis

    9H-Thioxanthenium derivatives have been studied for their photochemical activity in forming the trityl cation, a crucial step in the photodetritylation process during oligonucleotide synthesis. Compounds like 10-(4-Heptyloxyphenyl)-9-oxo-2-(N,N,N-triethylammonio)methyl-9H-thioxanthenium bis(hexafluorophosphate) were identified as effective photoactivators for this purpose, showing high efficiency in the detritylation reaction, crucial for the elongation step of the oligonucleotide chain with yields up to 98% (Shelkovnikov et al., 2011).

    Synthesis of Radiolabeled Derivatives

    The synthesis of 1-fluoro-4-methyl-9H-thioxanthen-9-one and its amine derivatives labeled with carboxyl-14 has been documented, highlighting the importance of 9H-Thioxanthen-9-ones as a common heterocyclic scaffold in biologically active and medicinally significant compounds. This research opens pathways for the creation of radiolabeled molecules for biological and medical applications (Javaheri et al., 2016).

    Photophysical and Spectral Properties

    Investigations into the spectral and photophysical properties of thioxanthone (9H-thioxanthen-9-one, TX) have provided insights into the role of hydrogen bonds in the deactivation of S1-thioxanthone in various solvents. These studies are fundamental for understanding the photophysical behavior of thioxanthone derivatives in different environments, which is critical for applications ranging from photoinitiation to fluorescence imaging (Krystkowiak et al., 2006).

    Photo-Oxidation and Photocatalysis

    9H-Xanthenes and 9H-thioxanthenes have been efficiently oxidized to their corresponding xanthones and thioxanthones using a simple photo-oxidation procedure. This process utilizes molecular oxygen as the oxidant and riboflavin tetraacetate as a metal-free photocatalyst, demonstrating high yields. This method holds potential for eco-friendly and efficient synthesis of xanthones and thioxanthones, which are valuable in various chemical and pharmaceutical applications (Torregrosa-Chinillach & Chinchilla, 2021).

    Safety And Hazards



    • The compound is not intended for human or veterinary use.

    • No specific safety data is available in the sources provided.




  • Future Directions



    • Unfortunately, I couldn’t find information on future directions or potential applications for this compound.




    Please note that the analysis is based on available data, and further research may be needed to explore additional aspects of this compound. If you have any other specific questions or need further details, feel free to ask! 😊


    properties

    IUPAC Name

    10-(4-phenylphenyl)-2-propan-2-ylthioxanthen-10-ium-9-one;hexafluorophosphate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C28H23OS.F6P/c1-19(2)22-14-17-27-25(18-22)28(29)24-10-6-7-11-26(24)30(27)23-15-12-21(13-16-23)20-8-4-3-5-9-20;1-7(2,3,4,5)6/h3-19H,1-2H3;/q+1;-1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UHKYZKDZFIFLBK-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)C1=CC2=C(C=C1)[S+](C3=CC=CC=C3C2=O)C4=CC=C(C=C4)C5=CC=CC=C5.F[P-](F)(F)(F)(F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C28H23F6OPS
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00889195
    Record name 9H-Thioxanthenium, 10-[1,1'-biphenyl]-4-yl-2-(1-methylethyl)-9-oxo-, hexafluorophosphate(1-) (1:1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00889195
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    552.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    9H-Thioxanthenium, 10-[1,1'-biphenyl]-4-yl-2-(1-methylethyl)-9-oxo-, hexafluorophosphate(1-) (1:1)

    CAS RN

    591773-92-1
    Record name 9H-Thioxanthenium, 10-[1,1′-biphenyl]-4-yl-2-(1-methylethyl)-9-oxo-, hexafluorophosphate(1-) (1:1)
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=591773-92-1
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 9H-Thioxanthenium, 10-(1,1'-biphenyl)-4-yl-2-(1-methylethyl)-9-oxo-, hexafluorophosphate(1-) (1:1)
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    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0591773921
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 9H-Thioxanthenium, 10-[1,1'-biphenyl]-4-yl-2-(1-methylethyl)-9-oxo-, hexafluorophosphate(1-) (1:1)
    Source EPA Chemicals under the TSCA
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    Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
    Record name 9H-Thioxanthenium, 10-[1,1'-biphenyl]-4-yl-2-(1-methylethyl)-9-oxo-, hexafluorophosphate(1-) (1:1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00889195
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 9H-Thioxanthenium, 10-[1,1'-biphenyl]-4-yl-2-(1-methylethyl)-9-oxo-, hexafluorophosphate(1-) (1:1)
    Source European Chemicals Agency (ECHA)
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    9H-Thioxanthenium, 10-[1,1'-biphenyl]-4-yl-2-(1-methylethyl)-9-oxo-, hexafluorophosphate(1-) (1:1)

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